molecular formula C23H26ClNO2 B14691812 1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride CAS No. 24642-46-4

1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride

Katalognummer: B14691812
CAS-Nummer: 24642-46-4
Molekulargewicht: 383.9 g/mol
InChI-Schlüssel: FCKIVXBJJQPVSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a butynyl group, and a diphenylacetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the butynyl group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the pyrrolidine ring can be synthesized through the reaction of a suitable amine with an appropriate alkyl halide under basic conditions. The butynyl group can be introduced through a coupling reaction using a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Methyl-3,3-diphenyl-4-piperidinyl diphenylacetate hydrochloride and 1-Methyl-2,3-diphenyl-3-pyrrolidinyl propionate share structural similarities.

    Uniqueness: The presence of the butynyl group and the specific arrangement of functional groups in this compound contribute to its unique chemical and biological properties, distinguishing it from other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

24642-46-4

Molekularformel

C23H26ClNO2

Molekulargewicht

383.9 g/mol

IUPAC-Name

5-pyrrolidin-1-ylpent-3-yn-2-yl 2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C23H25NO2.ClH/c1-19(11-10-18-24-16-8-9-17-24)26-23(25)22(20-12-4-2-5-13-20)21-14-6-3-7-15-21;/h2-7,12-15,19,22H,8-9,16-18H2,1H3;1H

InChI-Schlüssel

FCKIVXBJJQPVSM-UHFFFAOYSA-N

Kanonische SMILES

CC(C#CCN1CCCC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.